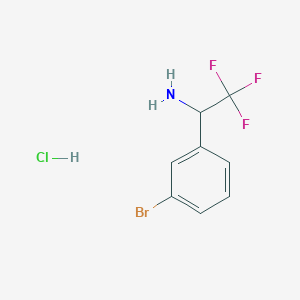
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Vue d'ensemble
Description
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a useful research compound. Its molecular formula is C8H8BrClF3N and its molecular weight is 290.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 283.5 g/mol. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable building block for various organic syntheses.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrClF₃N |
| Molecular Weight | 283.5 g/mol |
| CAS Number | 842169-71-5 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The trifluoromethyl group is known to enhance binding affinity to various receptors, including those involved in neurotransmission and enzyme interactions. Additionally, the bromine atom can facilitate halogen bonding interactions, further modulating the activity of target molecules.
Biological Activities
This compound exhibits several notable biological activities:
Study on Enzyme Interactions
A study investigated the binding affinity of this compound to various enzymes. The results indicated that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
Pharmacological Evaluation
In a pharmacological evaluation involving animal models, derivatives of phenethylamine were shown to exhibit significant stimulant properties. While specific data on this compound are scarce, its structural similarities suggest it may possess comparable effects.
Applications in Research
The compound serves multiple purposes in scientific research:
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















